molecular formula C4H8O4 B3056052 Propanoic acid, 3-hydroxy-2-(hydroxymethyl)- CAS No. 68516-39-2

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-

Cat. No.: B3056052
CAS No.: 68516-39-2
M. Wt: 120.1 g/mol
InChI Key: ULMZOZMSDIOZAF-UHFFFAOYSA-N
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Description

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, also known as Dimethylolpropionic acid (DMPA), is a molecule that has been used in various applications . It is a derivative of propanoic acid and contains hydroxyl and hydroxymethyl functional groups .


Synthesis Analysis

The synthesis of this compound2-methyl-, involves several steps. One method involves the reaction of propanoic acid with 2-amino-2-methyl-1-propanol . Another method involves the reaction of propanoic acid with 2,2-bis(hydroxymethyl)propionic acid .


Molecular Structure Analysis

The molecular formula of this compound2-methyl-, is C5H10O4 . The molecular weight is 134.1305 . The structure includes a propanoic acid backbone with hydroxyl and hydroxymethyl functional groups .


Chemical Reactions Analysis

This compound2-methyl-, can undergo various chemical reactions due to its functional groups. For example, it can react with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and N,N’,2-tris(6-isocyanatohexyl)imidodicarbonic diamide . It can also react with dimethylcarbonate, 1,2-ethanediol, 1,6-hexandiol and 1,1’-methylenebis(4-isocyanatocyclohexane) .


Physical And Chemical Properties Analysis

This compound2-methyl-, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may cause respiratory irritation . Its flash point is > 150 °C / > 302 °F .

Scientific Research Applications

Phloretic Acid as a Renewable Building Block

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, demonstrates potential as a renewable building block for materials science. Its synthesis from p-coumaric acid or phloretin (a by-product of apple tree leaves) and subsequent reaction with bio-based amines like furfurylamine can lead to almost 100% bio-based benzoxazine end-capped molecules. These molecules exhibit desirable thermal and thermo-mechanical properties, making them suitable for a wide range of applications and highlighting the sustainable potential of phloretic acid in replacing phenol for benzoxazine ring formation in materials science (Trejo-Machin et al., 2017).

Novel Compounds from Colletotrichum boninense

Compounds such as 3-(3-Hydroxy-2-(hydroxymethyl)phenyl)propanoic acid, 2-hydroxymethyl-3-hydroxy-(E)-cinnamic acid, and colletofurans A-E have been isolated from Colletotrichum boninense AM-12-2. Colletofurans A-E, featuring a 1-octyl-1,3-dihydroisobenzofuran core, are especially notable as they are the first of their kind. Their structures were elucidated using various spectroscopic and computational methods, offering insights into the chemical diversity and potential utility of secondary metabolites produced by this fungal species (Ariefta et al., 2020).

Enzyme-Catalyzed Synthesis of Hydroxypropanoic Acids

The enzyme-catalyzed synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates showcases the potential of biocatalysis in achieving high enantiomeric enrichment. This multienzymatic approach offers a green and efficient pathway for synthesizing these compounds, which may have implications in various fields, including medicinal chemistry (Brem et al., 2010).

Bio-based 3-hydroxypropionic Acid

3-hydroxypropionic acid stands out as a commercially significant platform chemical, serving as a precursor to a multitude of compounds like acrylic acid, 1,3-propanediol, and acrylonitrile. The production of 3-HP from microorganisms through various metabolic pathways, especially using cost-effective and abundant substrates, is a critical area of research. The development of genetically engineered microorganisms and metabolic engineering strategies to enhance yield, titer, and productivity is pivotal for the commercial viability of 3-HP (Vidra & Németh, 2017).

Mechanism of Action

Safety and Hazards

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, can cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMZOZMSDIOZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540189
Record name 3-Hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68516-39-2
Record name 3-Hydroxy-2-(hydroxymethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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